Methyl 5-bromo-6-iodonicotinate
Beschreibung
Methyl 5-bromo-6-iodonicotinate (CAS No. 1174028-21-7) is a halogenated nicotinic acid derivative widely utilized as a pharmaceutical intermediate. Its molecular structure features a bromine atom at the 5-position and an iodine atom at the 6-position of the pyridine ring, with a methyl ester group at the carboxylic acid position. This compound is produced by Wuhan Xinxin Jiali Biotechnology Co., Ltd., a company specializing in high-purity intermediates for global pharmaceutical applications . The dual halogenation (Br and I) distinguishes it from simpler nicotinate esters, enabling unique reactivity in cross-coupling reactions and medicinal chemistry syntheses.
Eigenschaften
IUPAC Name |
methyl 5-bromo-6-iodopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPDQEDHQZXSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Bromination: The nicotinic acid is first brominated at the 5-position using a brominating agent such as or .
Iodination: The brominated product is then iodinated at the 6-position using an iodinating agent like or .
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester using and an acid catalyst such as .
Industrial Production Methods: The industrial production of Methyl 5-bromo-6-iodonicotinate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Iodination: Using large quantities of brominating and iodinating agents.
Continuous Esterification: Employing continuous flow reactors for the esterification step to increase efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 5-bromo-6-iodonicotinate can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as the , where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, , and bases like in solvents such as or .
Major Products:
Substitution Products: Depending on the nucleophile, products like or .
Coupling Products: Various or .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Employed in cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Investigated for potential use in drug development due to its ability to modify biological molecules.
Radiolabeling: Used in radiolabeling studies for imaging and diagnostic purposes.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Explored for the development of new agrochemicals with enhanced efficacy.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-6-iodonicotinate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine and iodine atoms act as leaving groups, facilitating the formation of new bonds. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Similarity and Key Differences
The closest analogs of Methyl 5-bromo-6-iodonicotinate are halogen-substituted nicotinate esters, as identified by similarity scores and structural databases (Table 1).
Table 1: Key Structural Analogs and Similarity Scores
| Compound Name | CAS No. | Substituents (Position) | Similarity Score | Molecular Formula | Key Features |
|---|---|---|---|---|---|
| Methyl 5-bromo-6-iodonicotinate | 1174028-21-7 | Br (5), I (6) | Reference | C₈H₆BrINO₂ | Dual halogens; high reactivity |
| Methyl 5-bromo-2-chloronicotinate | 29241-65-4 | Br (5), Cl (2) | 0.97 | C₈H₇BrClNO₂ | Positional isomer; Cl vs. I |
| Ethyl 5-bromo-6-chloronicotinate | 952063-30-8 | Br (5), Cl (6) | 0.89 | C₉H₉BrClNO₂ | Ethyl ester; Cl vs. I substitution |
| Methyl 5-bromo-6-chloronicotinate | 78686-77-8 | Br (5), Cl (6) | 0.86 | C₈H₇BrClNO₂ | Methyl ester; Cl vs. I substitution |
| Ethyl 5-bromo-6-methylnicotinate | 1190862-70-4 | Br (5), CH₃ (6) | N/A | C₉H₁₀BrNO₂ | Methyl vs. ethyl ester; CH₃ vs. I |
Notes:
- Halogen Effects : The iodine atom in Methyl 5-bromo-6-iodonicotinate enhances its leaving-group ability in nucleophilic aromatic substitution (NAS) compared to chlorine or bromine in analogs like Methyl 5-bromo-6-chloronicotinate .
- Positional Isomerism : Methyl 5-bromo-2-chloronicotinate (similarity 0.97) demonstrates how halogen placement alters electronic distribution. The 2-position chlorine creates steric hindrance, reducing accessibility for meta-directed reactions compared to the 6-position iodine in the target compound .
- Ester Group Variation : Ethyl esters (e.g., Ethyl 5-bromo-6-chloronicotinate) exhibit slightly higher lipophilicity than methyl esters, impacting solubility and bioavailability in drug formulations .
Industrial and Pharmaceutical Relevance
- Methyl 5-bromo-6-iodonicotinate is prioritized in synthesizing kinase inhibitors and antiviral agents due to its dual halogenation, which enables sequential functionalization. In contrast, Ethyl 5-bromo-6-methylnicotinate is employed in skincare products, leveraging its lower reactivity and methyl group for stability .
Biologische Aktivität
Methyl 5-bromo-6-iodonicotinate is a heterocyclic compound derived from nicotinic acid, characterized by its unique substitution pattern on the pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of Methyl 5-bromo-6-iodonicotinate, including its mechanisms of action, applications, and relevant case studies.
- Molecular Formula : C₇H₅BrINO₂
- Molecular Weight : 250.48 g/mol
- Structural Features : The compound features a bromine atom at the 5-position and an iodine atom at the 6-position of the pyridine ring, which influences its reactivity and biological interactions.
Methyl 5-bromo-6-iodonicotinate exhibits biological activity primarily through its interactions with specific molecular targets such as enzymes and receptors. The halogen substitutions (bromine and iodine) enhance the compound's binding affinity, allowing it to modulate various biochemical pathways effectively.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with nicotinic acetylcholine receptors, potentially influencing neurotransmission.
Biological Activity
Research has indicated that Methyl 5-bromo-6-iodonicotinate possesses several biological activities:
- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations have shown that it may inhibit cancer cell proliferation, making it a candidate for further anticancer drug development.
- Neuroprotective Effects : Its interaction with nicotinic receptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of Methyl 5-bromo-6-iodonicotinate against common pathogens. The results indicated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Ciprofloxacin (16 µg/mL) |
| Escherichia coli | 64 | Amoxicillin (32 µg/mL) |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of Methyl 5-bromo-6-iodonicotinate on several cancer cell lines. The compound demonstrated dose-dependent inhibition of cell viability, particularly in breast and lung cancer cells.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Doxorubicin (10 µM) |
| A549 (Lung Cancer) | 20 | Cisplatin (12 µM) |
Applications in Drug Development
Given its promising biological activities, Methyl 5-bromo-6-iodonicotinate is being explored for various therapeutic applications:
- Drug Design : Its structural properties make it an attractive candidate for designing new drugs targeting specific diseases.
- Research Tool : Used in studies investigating enzyme inhibition and receptor interactions due to its structural similarity to nicotinic acid derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
